2-(3-Chlorobenzoyl)-6-methylpyridine
Overview
Description
2-(3-Chlorobenzoyl)-6-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chlorobenzoyl group attached to the second position and a methyl group attached to the sixth position of the pyridine ring
Mechanism of Action
Target of Action
Similar compounds such as 3-chlorobenzoyl chloride have been associated with the methionine aminopeptidase 2 . This enzyme plays a crucial role in protein synthesis and regulation, making it a potential target for this compound.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its target via nucleophilic substitution or free radical reactions . The compound could form a resonance-stabilized carbocation, which is a key intermediate in many organic reactions .
Biochemical Pathways
Compounds with similar structures have been involved in the degradation of pollutants via the 1,2,4-benzenetriol pathway . This pathway is significant in environmental bioremediation.
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they may have promising kinetic properties and improved bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorobenzoyl)-6-methylpyridine typically involves the reaction of 3-chlorobenzoyl chloride with 6-methylpyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as palladium or copper, can also be employed to facilitate the reaction and improve the selectivity towards the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorobenzoyl)-6-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorobenzoyl)-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorobenzoyl)pyridine: Lacks the methyl group on the pyridine ring.
2-(4-Chlorobenzoyl)-6-methylpyridine: Has the chlorine atom in the para position instead of the meta position.
2-(3-Bromobenzoyl)-6-methylpyridine: Contains a bromine atom instead of a chlorine atom.
Uniqueness
2-(3-Chlorobenzoyl)-6-methylpyridine is unique due to the specific positioning of the chlorobenzoyl and methyl groups, which can influence its reactivity and binding properties. The presence of the methyl group at the sixth position can enhance the compound’s hydrophobic interactions, potentially leading to improved binding affinity and selectivity towards its molecular targets.
Properties
IUPAC Name |
(3-chlorophenyl)-(6-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-4-2-7-12(15-9)13(16)10-5-3-6-11(14)8-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAJOXDYDDBZHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242461 | |
Record name | (3-Chlorophenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-36-8 | |
Record name | (3-Chlorophenyl)(6-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chlorophenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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